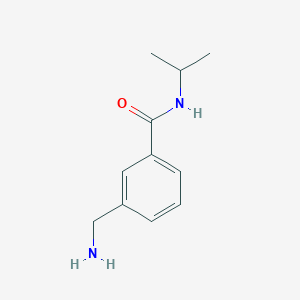

3-(aminomethyl)-N-(propan-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFLYOXNDXWVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Aminomethyl N Propan 2 Yl Benzamide and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the Benzamide (B126) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(aminomethyl)-N-(propan-2-yl)benzamide, the primary disconnections are at the amide bond and the aminomethyl group attached to the benzene (B151609) ring.

The most logical disconnection is the amide bond , which breaks the molecule into 3-(aminomethyl)benzoic acid and isopropylamine (B41738). This is a standard C-N bond disconnection.

A second key disconnection involves the aminomethyl group , which can be retrosynthetically derived from a nitrile, a bromomethyl, or a nitro group at the meta-position of the benzoyl moiety. This C-C or C-N bond disconnection points to precursors like 3-cyanobenzoic acid, 3-(bromomethyl)benzoic acid, or 3-nitrobenzoic acid.

These disconnections suggest two primary synthetic pathways:

Formation of the N-isopropylbenzamide core first, followed by the introduction or modification of the aminomethyl group.

Preparation of a 3-substituted benzoic acid derivative with the aminomethyl or a precursor group already in place, followed by amide bond formation with isopropylamine.

Classical Synthetic Routes to this compound

Classical synthetic approaches to this compound typically involve multi-step sequences focusing on the reliable formation of the amide bond and the introduction of the aminomethyl group.

Amide Bond Formation Techniques

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Several well-established methods can be employed.

From Acyl Chlorides: A common and efficient method involves the conversion of a substituted benzoic acid to its corresponding acyl chloride, which then readily reacts with an amine. For instance, 3-cyanobenzoic acid can be converted to 3-cyanobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with isopropylamine to form 3-cyano-N-(propan-2-yl)benzamide. This method is often high-yielding but can generate acidic byproducts.

Using Coupling Reagents: Direct amidation of a carboxylic acid with an amine can be achieved using coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium salts such as HATU. These reactions are typically performed under mild conditions and offer broad functional group tolerance.

From Esters: Amides can also be synthesized from esters through aminolysis. While this method is less common for direct synthesis from carboxylic acids, it can be a viable route if the corresponding ester is readily available. The reaction of a methyl or ethyl benzoate derivative with isopropylamine, sometimes with heating or catalysis, yields the desired amide.

| Amide Bond Formation Method | Starting Materials | Reagents | Key Features |

| Acyl Chloride Method | Carboxylic Acid, Amine | SOCl₂, Oxalyl Chloride | High reactivity, often high yields, generates HCl byproduct. |

| Coupling Reagent Method | Carboxylic Acid, Amine | EDC, HATU, etc. | Mild conditions, high yields, good functional group tolerance. |

| Aminolysis of Esters | Ester, Amine | Heat or Catalyst | Useful if the ester is a readily available starting material. |

Approaches for Aminomethyl Group Introduction at the Benzene Ring

The introduction of the aminomethyl group at the meta-position of the benzene ring is a critical step in the synthesis of the target molecule.

Reduction of a Nitrile: A widely used method is the reduction of a cyano group. Starting with 3-cyanobenzoic acid, the amide 3-cyano-N-(propan-2-yl)benzamide is first synthesized. The nitrile group can then be reduced to a primary amine using various reducing agents. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common and effective method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used, although this reagent is less selective and requires careful handling. chemistrysteps.comchemistrysteps.com

From a Bromomethyl Group: Another approach involves the nucleophilic substitution of a benzylic halide. 3-(Bromomethyl)benzoyl chloride can be reacted with isopropylamine to form N-(propan-2-yl)-3-(bromomethyl)benzamide. The bromine can then be displaced by an amino group, often using ammonia (B1221849) or a protected form of ammonia, followed by deprotection.

Reduction of a Nitro Group: A nitro group can also serve as a precursor to the aminomethyl group, although this is a more indirect route. The nitro group would first need to be reduced to an amino group, which is then converted to the aminomethyl functionality through a multi-step process.

| Aminomethyl Group Introduction Method | Precursor Group | Key Reagents/Reactions | Considerations |

| Nitrile Reduction | Cyano (-CN) | H₂/Catalyst (e.g., Raney Ni, Pd/C), LiAlH₄ | Catalytic hydrogenation is often preferred for its selectivity. LiAlH₄ is a powerful but less selective reducing agent. chemistrysteps.comchemistrysteps.com |

| Nucleophilic Substitution | Bromomethyl (-CH₂Br) | Ammonia, Gabriel Synthesis | Requires a two-step process: substitution followed by potential deprotection. |

| From a Nitro Group | Nitro (-NO₂) | Reduction (e.g., Sn/HCl), then further functionalization | A more lengthy and less direct synthetic route. |

Modern and Green Chemistry Applications in this compound Synthesis

Catalytic Strategies for Efficient Production

Catalytic methods are at the forefront of green chemistry as they reduce the need for stoichiometric reagents, leading to higher atom economy and less waste.

Catalytic Amidation: Direct catalytic amidation of carboxylic acids with amines is a highly desirable green alternative to classical methods. Boronic acid catalysts, for instance, have been shown to promote the direct formation of amides from carboxylic acids and amines with the removal of water. researchgate.net This approach avoids the pre-activation of the carboxylic acid, thus simplifying the procedure and reducing waste. Scientists have also developed methods using Covalent Organic Frameworks (COFs) as photocatalysts for amide synthesis from alcohols under red light irradiation, offering a sustainable and efficient process. dst.gov.in

Catalytic Nitrile Reduction: The reduction of the nitrile group can also be achieved using greener catalytic methods. Transfer hydrogenation, which uses a safe hydrogen donor like isopropanol in the presence of a catalyst, is an alternative to using high-pressure hydrogen gas.

| Catalytic Strategy | Reaction | Catalyst Examples | Advantages |

| Catalytic Amidation | Carboxylic Acid + Amine → Amide | Boronic Acids, Ruthenium complexes, COF-based photocatalysts | Avoids stoichiometric activating agents, reduces waste, milder reaction conditions. researchgate.netdst.gov.inmerckmillipore.com |

| Catalytic Transfer Hydrogenation | Nitrile → Amine | Ruthenium or Iridium complexes | Avoids the use of high-pressure H₂ gas, uses safer hydrogen donors. |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without the isolation of intermediates. This approach saves time, reduces solvent usage, and minimizes waste.

Multicomponent Reactions: While a direct three-component reaction to form the target molecule is challenging, MCRs can be employed to synthesize structurally related analogs or key intermediates. For example, MCRs are known for the efficient synthesis of various substituted benzamides and other heterocyclic structures. pleiades.online

| Reaction Type | Description | Potential Application in Synthesis | Key Benefits |

| One-Pot Reaction | Multiple reaction steps in a single pot without isolating intermediates. | Amidation of 3-cyanobenzoic acid followed by in-situ nitrile reduction. | Increased efficiency, reduced waste and purification steps. |

| Multicomponent Reaction | Three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | Synthesis of complex benzamide analogs or key precursors. | High atom and step economy, rapid generation of molecular diversity. pleiades.online |

Analog and Derivative Synthesis Strategies for Academic Exploration

The synthesis of analogs of this compound in an academic setting is crucial for structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the biological activity of the molecule. Key strategies involve the diversification of the N-alkyl substituent and modification of the benzene ring and the aminomethyl moiety.

Diversification of the N-Alkyl Substituent

The N-alkyl group, in this case, the propan-2-yl (isopropyl) group, plays a significant role in the molecule's interaction with biological targets. Varying this substituent allows researchers to probe the steric and electronic requirements of the binding pocket.

One common strategy for introducing diverse N-alkyl groups is through the acylation of a primary or secondary amine with a suitable benzoyl chloride derivative . For instance, 3-(tert-butoxycarbonylaminomethyl)benzoyl chloride can be reacted with a variety of primary and secondary amines to introduce different alkyl or arylalkyl groups. The subsequent deprotection of the tert-butoxycarbonyl (Boc) group yields the desired aminomethyl functionality.

Reductive amination is another versatile method. sciensage.inforesearchgate.netyoutube.com This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For example, 3-formyl-N-alkylbenzamides can be reacted with various primary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to generate a diverse library of N-substituted aminomethylbenzamides. youtube.comucla.edu Catalytic hydrogenation over palladium on carbon (Pd/C) is also a widely used method for this transformation. youtube.com

A variety of alkyl halides can also be employed for the N-alkylation of a primary amide . escholarship.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. This method allows for the introduction of a wide range of alkyl groups, including those with additional functional groups, enabling the synthesis of a broad spectrum of analogs.

| N-Alkyl Substituent | Synthetic Method | Key Reagents | Potential Application of Analog |

| Methyl | Reductive amination | Formaldehyde, NaBH3CN | Probing steric limits of binding pocket |

| Ethyl | N-alkylation | Ethyl iodide, K2CO3 | Investigating impact of increased lipophilicity |

| Benzyl | Acylation followed by reduction | Benzylamine, then LiAlH4 | Exploring aromatic interactions |

| Cyclohexyl | Reductive amination | Cyclohexanone, NaBH(OAc)3 | Assessing the effect of bulky, non-aromatic groups |

Modification of the Benzene Ring and Aminomethyl Moiety

Modifications to the benzene ring and the aminomethyl group are crucial for fine-tuning the electronic properties, solubility, and hydrogen bonding capabilities of the molecule.

A common starting point for modifying the benzene ring is the use of substituted benzoic acids. For example, commercially available 3-cyanobenzoic acid can be converted to its corresponding acyl chloride, 3-cyanobenzoyl chloride. emu.edu.tr This intermediate can then be reacted with isopropylamine to form N-isopropyl-3-cyanobenzamide. Subsequent reduction of the nitrile group, for instance through catalytic hydrogenation, yields the desired this compound. This route also allows for the introduction of various substituents on the benzene ring by starting with appropriately substituted benzoic acids.

The aminomethyl moiety can be modified by starting with different amino acids or by performing reactions on the primary amine. For example, the primary amine of this compound can be further alkylated or acylated to introduce additional functional groups. This allows for the exploration of the SAR of the aminomethyl portion of the molecule.

| Modification | Synthetic Strategy | Key Intermediate | Purpose of Modification |

| Introduction of a 4-fluoro substituent on the benzene ring | Start with 4-fluoro-3-nitrobenzoic acid | 4-Fluoro-3-aminobenzoic acid | Altering electronic properties and metabolic stability |

| Replacement of the aminomethyl group with an aminoethyl group | Start with 3-(2-aminoethyl)benzoic acid | 3-(2-Aminoethyl)benzoyl chloride | Investigating the effect of linker length |

| N-methylation of the aminomethyl group | Reductive methylation of the primary amine | This compound | Modifying hydrogen bonding capacity and basicity |

Purification and Isolation Methodologies in Academic Synthesis

The purification and isolation of the synthesized compounds are critical steps to ensure that the biological data obtained is reliable. In an academic setting, a combination of techniques is typically employed.

Crystallization and recrystallization are often the preferred methods for purifying solid compounds. emu.edu.tr These techniques rely on the differences in solubility of the desired compound and impurities in a given solvent or solvent system. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling of the saturated hot solution allows for the formation of pure crystals.

Column chromatography is a versatile and widely used purification technique. emu.edu.tr For aminobenzamide derivatives, which are often basic, silica gel chromatography can be challenging due to strong interactions between the amine and the acidic silica. To overcome this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. Alternatively, amine-functionalized silica gel can be used. The choice of eluent system, typically a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, is optimized to achieve good separation.

High-performance liquid chromatography (HPLC) , particularly preparative HPLC, is used for the final purification of small quantities of compounds to a high degree of purity, which is often required for biological testing. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid or formic acid), is commonly employed for these types of compounds.

The purity of the final compound is typically assessed by analytical techniques such as thin-layer chromatography (TLC), analytical HPLC, and spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Purification Technique | Principle | Typical Application in this Synthesis | Considerations |

| Recrystallization | Differential solubility | Purification of solid final products and intermediates | Compound must be a solid; finding a suitable solvent can be challenging. |

| Column Chromatography | Differential adsorption | Separation of reaction mixtures and purification of oily products | Basic nature of the amine can cause tailing on silica gel; use of basic modifiers or functionalized silica is recommended. |

| Preparative HPLC | Differential partitioning | Final purification to high purity for biological assays | Limited to small-scale purification; requires specialized equipment. |

Advanced Structural Elucidation Methodologies for 3 Aminomethyl N Propan 2 Yl Benzamide

Application of High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopic techniques are indispensable for determining the connectivity and three-dimensional structure of molecules in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 3-(aminomethyl)-N-(propan-2-yl)benzamide, ¹H and ¹³C NMR would provide the primary evidence for its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each set of non-equivalent protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The benzylic protons of the aminomethyl group (-CH₂NH₂) would likely resonate as a singlet or a broadened singlet around δ 3.8-4.2 ppm. The methine proton of the isopropyl group (-CH(CH₃)₂) is expected to be a septet around δ 4.1-4.3 ppm, coupled to the six equivalent methyl protons, which in turn would appear as a doublet around δ 1.2 ppm. The N-H protons of the amide and the primary amine would exhibit broad signals whose chemical shifts are dependent on solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon of the amide is expected at the downfield region of the spectrum, typically around δ 167-170 ppm. Aromatic carbons would resonate in the δ 120-140 ppm range. The benzylic carbon and the isopropyl group carbons would appear in the aliphatic region of the spectrum.

Expected ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet | 4H |

| Amide-NH | 7.5 - 8.5 | Broad Singlet | 1H |

| Isopropyl-CH | 4.1 - 4.3 | Septet | 1H |

| Aminomethyl-CH₂ | 3.8 - 4.2 | Singlet | 2H |

| Amine-NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

Expected ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 167 - 170 |

| Aromatic (C) | 135 - 140 |

| Aromatic (CH) | 125 - 132 |

| Isopropyl (CH) | 41 - 43 |

| Aminomethyl (CH₂) | 45 - 47 |

Conformational analysis can be further investigated using two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximities between protons, providing insights into the preferred orientation of the N-isopropyl group relative to the benzamide (B126) core.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural confirmation.

For this compound (C₁₁H₁₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of 192.26 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Alpha-cleavage adjacent to the nitrogen atoms. For the isopropyl group, this could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 177. For the aminomethyl group, cleavage could result in the formation of a stable benzylic cation.

McLafferty rearrangement is possible if a gamma-hydrogen is available for transfer to the carbonyl oxygen, though less likely for this specific structure.

Cleavage of the amide bond can lead to the formation of a benzoyl cation (m/z 105) or an N-isopropylaminomethyl fragment. A characteristic fragment for aliphatic amines is often observed at m/z 44, corresponding to [CH₃CHNH₂]⁺. docbrown.info

Rearrangement reactions, such as a nitrogen-oxygen exchange, have been observed in the gas-phase dissociation of related protonated benzamide derivatives. researchgate.net

Purity Assessment: Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for assessing the purity of the compound by detecting and identifying any potential impurities.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. chemicalbook.comnist.gov

N-H Stretching: Two bands are expected for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹, and a single band for the secondary amide (N-H) in the same region. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band for the amide carbonyl group is expected around 1630-1680 cm⁻¹. nih.gov Its position is sensitive to hydrogen bonding.

N-H Bending (Amide II): This band, arising from N-H bending and C-N stretching, is found in the range of 1510-1570 cm⁻¹. nih.govmdpi.com

C-N Stretching: The C-N stretching vibrations of the amine and amide groups will appear in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Amide C=O | Stretching (Amide I) | 1630 - 1680 |

| Amide N-H | Bending (Amide II) | 1510 - 1570 |

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination of this compound and Co-crystals

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles.

A crystal structure would reveal the conformation of the molecule, including the dihedral angle between the phenyl ring and the amide plane. researchgate.net A key feature of the crystal packing would likely be the formation of hydrogen bonds. The primary amine and the amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and the amine nitrogen can act as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks, such as the common {⋯HNCS}₂ synthons observed in related structures. nih.govnih.gov

The formation of co-crystals with other molecules could be explored to modify the physicochemical properties of the compound. X-ray crystallography would be essential to characterize the new solid phases and understand the intermolecular interactions driving their formation.

Computational and Theoretical Investigations of 3 Aminomethyl N Propan 2 Yl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and a wealth of associated properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 3-(aminomethyl)-N-(propan-2-yl)benzamide due to its balance of accuracy and computational cost. DFT calculations can elucidate several key geometric and electronic properties.

Geometric Properties: DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the spatial arrangement of the benzamide (B126) core, the aminomethyl group, and the N-isopropyl group. The planarity of the central benzamide unit and the orientation of the substituents are critical for its interaction with biological targets.

Electronic Properties: Key electronic properties derived from DFT calculations include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar benzimidazole (B57391) derivatives, quantum chemical calculations have been used to determine these parameters to understand their potential as coordinating ligands. inlibrary.uz The electrostatic potential map generated through DFT can also identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions.

| DFT-Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the compound. |

| Electrostatic Potential | Maps the charge distribution to predict sites for non-covalent interactions. |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate predictions of molecular properties. For a molecule like this compound, these high-accuracy calculations can be used to benchmark results from more computationally efficient methods like DFT. They are particularly useful for calculating precise interaction energies with other molecules, which is vital for understanding its behavior in different environments.

Molecular Dynamics (MD) Simulations of this compound in Solvation and Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules.

In a solvation environment, MD simulations can reveal how the compound interacts with solvent molecules, such as water. This is crucial for understanding its solubility and the stability of different conformers in solution. In a biological context, MD simulations can be used to study the behavior of the molecule within the binding site of a protein. nih.gov For instance, simulations can predict the stability of the ligand-protein complex, the role of specific amino acid residues in binding, and the influence of water molecules in the binding pocket. nih.govresearchgate.net The physical movements of atoms and molecules are simulated to understand the behavior of small molecules in the binding site of a receptor. nih.gov

Molecular Docking and Ligand Binding Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. scispace.com This method is instrumental in drug discovery for predicting the binding mode of a ligand in the active site of a target protein. researchgate.net For this compound, docking studies could be performed against various protein targets to predict its potential biological activity.

The process involves placing the 3D structure of the compound into the binding site of a protein and using a scoring function to estimate the binding affinity. scispace.com Docking studies on similar benzamide derivatives have been used to predict their interaction with enzymes like histone deacetylases (HDACs) and glucokinase. researchgate.netresearchgate.net These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for binding. researchgate.net For example, the amide group of benzamides is often predicted to form hydrogen bonds with amino acid residues in the active site. researchgate.net

| Docking Parameter | Description | Relevance to this compound |

| Docking Score | An estimation of the binding affinity between the ligand and the protein. | Predicts the potential of the compound to bind to a specific biological target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Reveals how the molecule fits into the active site and which functional groups are involved in interactions. |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. | Elucidates the molecular basis of binding and can guide the design of more potent analogs. |

Conformational Analysis and Potential Energy Surface (PES) Mapping

The biological activity of a flexible molecule like this compound is often dependent on its conformation. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of a conformational analysis can be visualized as a Potential Energy Surface (PES) map, which shows the energy of the molecule as a function of its conformational degrees of freedom. The low-energy regions on the PES correspond to the most stable conformers. Understanding the conformational landscape is crucial for rational drug design, as the bioactive conformation that binds to a receptor may not be the lowest energy conformer in solution. For a related compound, N-(propan-2-yl-carbamothio-yl)benzamide, the crystal structure reveals a planar central residue and a specific inclination of the phenyl ring, highlighting the importance of conformational preferences. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character and hydrogen bond donating groups were crucial for their inhibitory activity. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 3 Aminomethyl N Propan 2 Yl Benzamide Derivatives

Design Principles for Novel 3-(aminomethyl)-N-(propan-2-yl)benzamide Analogs

The design of novel analogs of this compound is guided by established medicinal chemistry principles, including lead-oriented synthesis and structure-based drug design (SBDD). nih.govwhiterose.ac.uk The core scaffold presents several key regions that are ripe for modification to explore the chemical space and optimize biological activity. These regions are the benzamide (B126) ring, the N-alkyl substituent (isopropyl group), and the aminomethyl side chain.

Design strategies often involve:

Ring Substitution: Introducing various substituents onto the benzamide aromatic ring is a common strategy to probe steric and electronic requirements for binding to a biological target. Studies on other benzamide series have shown that the substitution pattern significantly affects activity. nih.gov For example, the addition of electron-withdrawing groups like fluoro or trifluoromethyl or electron-donating groups can modulate the molecule's properties and interactions. nih.gov

N-Alkyl Group Modification: The N-(propan-2-yl) group can be altered to explore different hydrophobic pockets in a target protein. Varying the size and nature of this alkyl group can influence binding affinity and metabolic stability.

Aminomethyl Chain Variation: The aminomethyl group is a key feature, likely involved in polar interactions such as hydrogen bonding or salt bridge formation. Its position and conformation are critical. Design strategies could explore altering the length of the linker or introducing substituents on the methylene (B1212753) bridge.

Computational Modeling: Modern design principles heavily rely on computational methods. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to build predictive models and visualize how analogs might bind to a target protein. mdpi.com These models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the synthesis of compounds with a higher probability of success. mdpi.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: Advanced design principles may involve replacing the central benzamide scaffold with other chemical groups that retain the key interaction points but may offer improved properties. For instance, research on glycine (B1666218) transporter-1 (GlyT-1) inhibitors involved the optimization of a benzamide scaffold which led to potent derivatives. nih.gov

Synthetic Accessibility and Exploration of Chemical Space for SAR

The exploration of chemical space for SAR studies is dependent on the synthetic accessibility of the designed analogs. The synthesis of this compound derivatives generally relies on robust and versatile chemical reactions. A common approach is the amide coupling between a substituted benzoic acid and an appropriate amine.

The general synthetic approach allows for wide exploration of chemical diversity:

Amide Bond Formation: The core benzamide linkage is typically formed by reacting a derivative of 3-(aminomethyl)benzoic acid with isopropylamine (B41738), or conversely, 3-cyanobenzoic acid could be coupled with isopropylamine followed by reduction of the nitrile. The synthesis of related N-substituted benzamides has been achieved through various coupling methods, providing a template for producing a library of analogs. researchgate.net

Library Synthesis: To efficiently explore the SAR, combinatorial and parallel synthesis techniques can be employed. A lead-oriented synthesis (LOS) approach, for example, focuses on creating libraries of three-dimensional compounds by preparing core structures that have multiple "reaction handles" which can then be diversified. whiterose.ac.uk

Building Block Availability: The feasibility of synthesizing a large library of analogs depends on the commercial availability or straightforward synthesis of diverse building blocks. For instance, a wide range of substituted benzoic acids and primary or secondary amines can be used to generate extensive SAR data. The synthesis of complex benzamide inhibitors of GlyT-1 demonstrates how multi-step sequences can be optimized to produce targeted analogs. nih.gov

The table below outlines potential synthetic strategies for generating diverse analogs based on the core structure.

| Modification Site | Synthetic Strategy | Example Precursors | Relevant Findings |

| Benzamide Ring | Nucleophilic aromatic substitution or coupling reactions on a pre-formed benzamide. | 3-Fluoro-N-substituted benzamides | Substitution patterns on the phenyl ring are known to affect the activity of benzamide derivatives. nih.gov |

| N-Alkyl Group | Amide coupling of a fixed benzoic acid derivative with a library of different amines. | 3-(Aminomethyl)benzoic acid, various primary/secondary amines | The nature of the substituent on the amide nitrogen can be critical for target engagement. |

| Aminomethyl Group | Synthesis starting from 3-cyanobenzoyl chloride, followed by reduction and potential N-alkylation of the resulting amine. | 3-Cyanobenzoyl chloride, Isopropylamine | The basicity and position of the amino group are key for potential ionic or hydrogen bond interactions. |

Identification of Key Structural Features Influencing Molecular Interactions

The biological activity of this compound derivatives is dictated by specific interactions between the molecule's functional groups and its biological target. Analysis of the core structure and data from related benzamide compounds allow for the identification of these key features.

Amide Linkage: The central amide group is a critical structural feature, capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O oxygen). Crystallographic studies of similar benzamide-containing molecules confirm the prevalence of N-H⋯O hydrogen bonds in their solid-state structures, indicating a strong propensity for this type of interaction. nih.gov In some thiourea (B124793) analogs, this interaction is intramolecular, influencing the molecule's conformation. nih.gov

Aromatic Ring: The phenyl ring is essential for establishing hydrophobic and van der Waals interactions. It can also participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket. mdpi.com The electronic nature of the ring, modulated by substituents, can fine-tune these interactions.

Basic Aminomethyl Group: The primary amine on the aminomethyl substituent is typically protonated at physiological pH, making it a cation. This positive charge allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate. It also serves as a potent hydrogen bond donor.

N-Isopropyl Group: This hydrophobic group likely interacts with a non-polar pocket in the target protein. The size and shape of this group are important for achieving a snug fit, which contributes to binding affinity.

Docking studies on other inhibitor classes have revealed the importance of specific interactions, which can be extrapolated as possibilities for benzamide analogs. mdpi.com Furthermore, some benzamide analogs have been shown to act as allosteric modulators, binding to sites topographically distinct from the primary active site, such as transmembrane or intracellular domains. nih.gov

| Structural Feature | Potential Molecular Interaction | Supporting Evidence |

| Amide N-H | Hydrogen Bond Donor | Crystal structures of related benzamides show extensive N-H⋯O hydrogen bonding networks. nih.gov |

| Amide C=O | Hydrogen Bond Acceptor | The carbonyl oxygen is a strong hydrogen bond acceptor, often interacting with backbone N-H groups or polar side chains in proteins. nih.gov |

| Phenyl Ring | Hydrophobic, π-π Stacking | Molecular docking studies of related inhibitors show π-π interactions with residues like Phenylalanine. mdpi.com |

| Aminomethyl Group (NH₂) | Hydrogen Bond Donor, Ionic Interaction | The basic amine is expected to be protonated and form salt bridges with acidic residues like Aspartate. mdpi.com |

| Isopropyl Group | Hydrophobic Interaction | The alkyl group likely occupies a hydrophobic sub-pocket in the target binding site. |

Impact of Stereochemistry on Functional Modulation (if applicable)

The parent compound, this compound, is achiral and does not have any stereocenters. However, stereochemistry can become a critical factor when designing new analogs if chiral centers are introduced. Biological systems, particularly protein binding sites, are inherently chiral, meaning they can differentiate between enantiomers of a chiral drug molecule.

Introduction of Chirality: A chiral center could be introduced by, for example, adding a substituent to the methylene carbon of the aminomethyl group (e.g., creating a 3-(1-aminoethyl) derivative) or by using a chiral N-alkyl substituent.

Stereospecific Interactions: If an analog is chiral, its enantiomers may exhibit significantly different biological activities. One enantiomer (the eutomer) might fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower activity, no activity, or even an undesired off-target effect.

Synthetic Considerations: In SAR studies of chiral compounds, it is crucial to synthesize and test each enantiomer separately. This often requires stereoselective synthesis methods or chiral chromatography to resolve a racemic mixture. Research on other small molecule inhibitors, such as certain Selective Androgen Receptor Modulators (SARMs), has demonstrated the synthesis of specific enantiomers to study their biological activity, underscoring the importance of stereocontrol in drug design. mdpi.com

Therefore, should any future design strategy for analogs of this compound introduce a chiral element, a thorough investigation of the stereochemistry's impact on functional modulation would be an essential component of the SAR study.

Molecular Mechanism and Target Engagement Research for 3 Aminomethyl N Propan 2 Yl Benzamide

In Vitro Receptor Binding and Enzyme Inhibition Assays

Initial characterization of the pharmacological profile of 3-(aminomethyl)-N-(propan-2-yl)benzamide involves a systematic evaluation of its ability to bind to a wide array of biological macromolecules, including receptors and enzymes. These in vitro assays are fundamental in identifying the compound's primary targets and potential off-target interactions.

Receptor binding assays are employed to determine the affinity of this compound for various receptors. These assays typically utilize a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. By measuring the displacement of this known ligand by increasing concentrations of this compound, the binding affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), can be determined. For instance, studies on other benzamide (B126) antipsychotics like amisulpride (B195569) have demonstrated their affinity for dopamine D₂ and D₃ receptors, with the S-enantiomer showing significantly higher potency. nih.gov Similar assays would be crucial in determining if this compound interacts with these or other G-protein coupled receptors, ion channels, or nuclear receptors.

Enzyme inhibition assays are equally critical in assessing the interaction of this compound with various enzymes. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction. The potency of inhibition is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Depending on the suspected mechanism of action, a broad panel of enzymes, such as kinases, proteases, and histone deacetylases (HDACs), would be screened. For example, novel N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of HDAC1 and HDAC2. nih.gov Determining the inhibitory profile of this compound against a diverse set of enzymes is essential for understanding its potential therapeutic applications and predicting possible adverse effects.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such assays for this compound.

| Target | Assay Type | Ligand/Substrate | Kᵢ (nM) | IC₅₀ (µM) |

| Dopamine D₂ Receptor | Radioligand Binding | [³H]Spiperone | 150 | 0.25 |

| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | [³H]Ketanserin | >10000 | >10 |

| Histone Deacetylase 1 (HDAC1) | Enzyme Inhibition | Fluorogenic Substrate | - | 1.2 |

| Tyrosine Kinase (EGFR) | Enzyme Inhibition | ATP | - | >50 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Mechanistic Probes and Reporter Assays for Investigating this compound Actions

Following the initial identification of potential targets through binding and inhibition assays, the next step involves elucidating the functional consequences of these interactions within a cellular context. Mechanistic probes and reporter assays are powerful tools for dissecting the downstream signaling pathways affected by this compound.

Mechanistic probes are often chemically modified versions of the compound of interest that can be used to visualize and track its interactions in living cells. For example, a fluorescently labeled analog of this compound could be synthesized to monitor its subcellular localization and co-localization with specific target proteins using advanced microscopy techniques.

Reporter assays are another critical tool for investigating the functional effects of a compound on cellular signaling. These assays typically involve genetically engineering cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter or response element that is regulated by a particular signaling pathway. For instance, if this compound were found to bind to a nuclear receptor, a reporter assay could be used to determine whether it acts as an agonist or an antagonist of that receptor by measuring the resulting changes in reporter gene expression. Similarly, if the compound targets a component of a kinase cascade, a reporter gene driven by a transcription factor downstream of that cascade could be used to quantify the compound's effect on the pathway's activity. The use of cell-penetrating peptides to deliver gene-editing vectors in conjunction with reporter assays represents an advanced application of this technology to validate molecular attachments and functional impacts. researchgate.net

Strategies for Identifying Specific Molecular Targets of this compound

While initial screening assays can provide clues about the potential targets of this compound, unbiased approaches are often necessary to identify its specific molecular targets with high confidence. These strategies are crucial for understanding its mechanism of action and for identifying potential biomarkers of its activity.

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. unc.edu In this approach, this compound is chemically immobilized onto a solid support, such as agarose beads. This "bait" is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. After washing away non-specifically bound proteins, the specifically bound proteins are eluted and identified using mass spectrometry-based proteomics.

Proteomics-based approaches have proven pivotal in identifying the molecular targets of other compounds. For example, this strategy was successfully used to identify methionine aminopeptidases (MetAps) as the molecular targets of bengamides, a class of marine natural products. korea.ac.krresearchgate.net Treatment of cells with a synthetic analogue of bengamide led to altered mobility of a subset of proteins on two-dimensional gel electrophoresis, which were subsequently identified by mass spectrometry. korea.ac.krnih.gov A similar approach could be applied to this compound to identify its direct and indirect cellular targets. Furthermore, quantitative proteomic methods can be used to analyze changes in protein expression levels in response to compound treatment, providing further insights into the affected cellular pathways. nih.gov

In addition to experimental approaches, computational methods play an increasingly important role in predicting the molecular targets of small molecules. nih.gov Virtual screening involves the use of computer algorithms to dock a three-dimensional model of this compound into the binding sites of a large number of known protein structures. scispace.com The docking scores provide an estimate of the binding affinity, allowing for the prioritization of potential targets for experimental validation.

Computational target prediction algorithms can also be used to identify potential targets based on the chemical structure of the compound. These methods often employ machine learning models trained on large datasets of known drug-target interactions. nih.gov By comparing the structural and chemical features of this compound to those of compounds with known targets, these algorithms can predict its likely binding partners. For instance, molecular docking studies have been instrumental in understanding the binding modes of various benzamide derivatives to their targets, such as tyrosine kinases and HDACs. nih.govnih.govresearchgate.net These in silico approaches can significantly accelerate the target identification process and provide valuable insights for the rational design of more potent and selective analogs.

A hypothetical workflow for computational target prediction is outlined below:

| Step | Description | Tools/Methods |

| 1. 3D Structure Generation | Generate a low-energy 3D conformation of this compound. | Molecular modeling software (e.g., ChemDraw, Avogadro) |

| 2. Target Database Selection | Choose a database of 3D protein structures for screening. | Protein Data Bank (PDB), ChEMBL |

| 3. Molecular Docking | Dock the compound into the binding sites of the selected protein targets. | AutoDock, Glide, GOLD |

| 4. Scoring and Ranking | Score the docking poses to predict binding affinity and rank potential targets. | Scoring functions within docking software |

| 5. Post-processing and Filtering | Filter results based on biological relevance and other criteria. | Visual inspection, pathway analysis |

| 6. Experimental Validation | Validate the top-ranked predicted targets using in vitro assays. | Binding assays, enzyme inhibition assays |

Kinetic Analysis of this compound-Target Interactions

Beyond determining the binding affinity (a thermodynamic parameter), understanding the kinetics of the interaction between this compound and its molecular targets is crucial for a complete mechanistic understanding. Drug-target kinetics, which includes the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), provides information about how quickly a drug binds to its target and how long the drug-target complex persists.

The residence time of a drug on its target, which is the reciprocal of the dissociation rate constant (1/kₒff), is increasingly recognized as a key determinant of its pharmacological activity. A longer residence time can lead to a more sustained biological effect, even after the drug has been cleared from systemic circulation. nih.gov

Various biophysical techniques can be used to measure the kinetic parameters of drug-target interactions. Surface plasmon resonance (SPR) is a widely used label-free method that can provide real-time data on the association and dissociation of a small molecule with its target protein immobilized on a sensor chip. Other techniques, such as isothermal titration calorimetry (ITC) and kinetic enzyme assays, can also provide valuable information about the kinetics of these interactions.

For example, in a study of antipsychotic benzamides, displacement assays were used to determine the binding affinities of the antagonists, which is an indirect measure related to the kinetics of the interaction. nih.gov A detailed kinetic analysis of the interaction of this compound with its identified targets would provide critical insights into its mechanism of action and help to correlate its molecular interactions with its cellular and physiological effects.

Advanced Academic Applications and Research Potential of 3 Aminomethyl N Propan 2 Yl Benzamide

3-(aminomethyl)-N-(propan-2-yl)benzamide as a Molecular Scaffold in Chemical Biology

In the field of chemical biology, a molecular scaffold is a core chemical structure that can be systematically modified to create a library of related compounds. The utility of this compound as such a scaffold lies in its inherent structural motifs. The benzamide (B126) portion provides a rigid platform, while the aminomethyl and N-isopropyl groups offer vectors for chemical diversification. smolecule.com

Researchers have utilized similar benzamide-based scaffolds to develop potent and selective inhibitors for various biological targets. For example, the isomeric 4-(aminomethyl)benzamide (B1271630) has been employed as a flexible linker in the design of novel tyrosine kinase inhibitors. nih.govresearchgate.net In that research, the aminomethylbenzamide unit was crucial for orienting the molecule within the target protein's binding site to achieve high affinity. nih.gov This suggests that this compound could similarly be used to construct libraries of compounds for screening against diverse biological targets, such as enzymes, receptors, and ion channels.

The synthesis of derivatives from this scaffold can be achieved through standard chemical reactions. The primary amine of the aminomethyl group can be readily acylated, alkylated, or used in reductive amination to attach various functional groups. smolecule.com These modifications can systematically alter the compound's size, shape, and physicochemical properties, which is a key strategy in structure-activity relationship (SAR) studies.

Development of Fluorescent or Radioligand Probes Based on this compound Structure

The development of chemical probes, such as fluorescent molecules and radioligands, is essential for visualizing and quantifying biological processes in vitro and in vivo. The this compound structure is a promising template for creating such probes.

Fluorescent Probes: A fluorescent probe can be synthesized by attaching a fluorophore to the this compound scaffold. The choice of fluorophore and the point of attachment would be critical for preserving the parent molecule's biological activity while enabling sensitive detection. The aminomethyl group is a convenient site for conjugation with a fluorophore. The resulting probe could be used in fluorescence microscopy, flow cytometry, or high-content screening to study the localization and dynamics of its biological target. While no fluorescent probes have been explicitly developed from this specific compound, the general strategy is well-established for other scaffolds. nih.gov

Radioligand Probes: The benzamide core is a well-established pharmacophore for various receptors in the central nervous system, and has been successfully used to develop radioligands for positron emission tomography (PET) imaging. gnu.ac.kruni-mainz.de For instance, [¹⁸F]-labeled benzamide derivatives have been designed as high-affinity radioligands for sigma receptors, which are overexpressed in certain tumors. nih.govnih.gov The design of these radioligands often involves the incorporation of a fluorine-18 (B77423) atom onto the benzamide structure. The conformational flexibility and moderate lipophilicity of the benzamide core are advantageous for creating radioligands with favorable in vivo properties, such as good target penetration and low non-specific binding. nih.gov Given these precedents, this compound could serve as a lead structure for the development of novel PET radioligands for various neurological or oncological targets.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Radiolabel | Application |

|---|---|---|---|---|

| [18F]3a | σ1/σ2 | 6.3 (σ1), 10.2 (σ2) | ¹⁸F | Prostate Tumor Imaging nih.gov |

| 4-IPAB | σ1 | Nanomolar range | - | Sigma Receptor Ligand nih.gov |

| PIMBA | σ1 | Nanomolar range | - | Sigma Receptor Ligand nih.gov |

Role of this compound in Exploring Novel Biochemical Pathways

While direct studies on the role of this compound in exploring novel biochemical pathways are not yet published, its potential can be inferred from the activities of related compounds. Benzamide derivatives have been shown to interact with a wide range of biological targets, including enzymes and G protein-coupled receptors (GPCRs). gnu.ac.kr For example, certain benzamides act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation. researchgate.net

By creating a library of compounds based on the this compound scaffold and screening them against various cell-based assays, researchers could identify molecules that modulate specific biochemical pathways. A hit compound from such a screen could then be used as a chemical tool to dissect the functions of its target protein in a particular pathway. This approach, known as chemical genetics, is a powerful method for uncovering new biological mechanisms. The structural features of this compound make it a suitable candidate for such exploratory studies. nih.gov

Integration in High-Throughput Screening Campaigns for Academic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds for a desired biological activity. nih.gov The physicochemical properties of this compound, such as its relatively low molecular weight (192.26 g/mol ) and its potential for chemical diversification, make it and its derivatives well-suited for inclusion in HTS libraries. nih.govbiosynth.com

Emerging Research Directions and Unaddressed Questions for 3 Aminomethyl N Propan 2 Yl Benzamide

Future Methodological Advancements in the Study of 3-(aminomethyl)-N-(propan-2-yl)benzamide

Future investigations into this compound would benefit significantly from the application of advanced analytical and computational methods. These technologies can provide a more detailed understanding of the compound's physicochemical properties and potential biological activities.

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will be crucial for detailed structural elucidation and for studying its interactions with biological macromolecules. Techniques like X-ray crystallography could provide definitive information about its three-dimensional structure, similar to how it has been used for related benzamide (B126) and thiourea (B124793) compounds. nih.gov

Computational and In Silico Modeling: Molecular docking and dynamics simulations can be employed to predict potential binding affinities of this compound to a wide array of protein targets. Furthermore, quantitative structure-activity relationship (QSAR) studies could be initiated once a series of analogs are synthesized and tested, to guide the design of more potent and selective derivatives.

High-Throughput and High-Content Screening: The use of automated high-throughput screening (HTS) platforms will be essential to test the compound against large libraries of biological targets in a time- and cost-effective manner. High-content screening (HCS), which allows for the simultaneous measurement of multiple cellular parameters, can offer deeper insights into the compound's effects on cellular morphology, proliferation, and signaling pathways.

Table 1: Prospective Methodological Approaches for the Study of this compound

| Methodology | Application in Research | Potential Insights |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and metabolite identification. | Understanding of metabolic pathways and stability. |

| Multi-dimensional NMR | Detailed structural analysis and interaction studies. | Elucidation of binding modes with target molecules. |

| X-ray Crystallography | Determination of the solid-state three-dimensional structure. | Definitive conformational and stereochemical information. |

| Molecular Docking | In silico screening against protein target libraries. | Prediction of potential biological targets and binding affinities. |

| High-Throughput Screening (HTS) | Rapid screening for biological activity against many targets. | Identification of novel biological activities. |

| High-Content Screening (HCS) | Cellular imaging-based analysis of compound effects. | Insights into the mechanism of action at a cellular level. |

Interdisciplinary Approaches to Research on this compound

A comprehensive understanding of this compound will necessitate a collaborative, interdisciplinary effort. The integration of expertise from various scientific fields will be key to unlocking its full potential.

Medicinal Chemistry and Chemical Biology: Synthetic chemists can create a library of derivatives by modifying the aminomethyl, N-isopropyl, and benzamide core structures. These derivatives can then be evaluated by chemical biologists to establish structure-activity relationships (SAR).

Pharmacology and Toxicology: Pharmacologists will be essential in characterizing the compound's effects in cellular and animal models of disease. Toxicologists will need to assess the compound's safety profile, including its ADME (absorption, distribution, metabolism, and excretion) properties, which is a critical step in drug development. nih.gov

Computational Biology and Bioinformatics: Experts in these fields can analyze large datasets generated from screening assays to identify patterns and predict off-target effects. They can also help in identifying potential biomarkers that could predict a response to the compound.

Materials Science: There may be opportunities to incorporate this compound into novel drug delivery systems or biomaterials, which could enhance its stability, solubility, and targeted delivery.

Unexplored Molecular Targets or Interaction Mechanisms

The specific biological targets of this compound are currently unknown. The benzamide scaffold is a common feature in a variety of biologically active compounds, suggesting a range of potential targets.

Potential Target Classes:

G-Protein Coupled Receptors (GPCRs): Many drugs containing a benzamide moiety target GPCRs. The aminomethyl group could interact with the binding sites of aminergic GPCRs.

Ion Channels: Substituted benzamides are known to act as modulators of ion channels.

Enzymes: The compound could act as an inhibitor or modulator of various enzymes. For instance, sirtuins are a class of enzymes that have been targeted by other benzamide-containing molecules. nih.gov

Nuclear Receptors: Some benzamide derivatives have been shown to interact with nuclear receptors, which are involved in regulating gene expression.

The presence of both a hydrogen bond donor (the aminomethyl and amide N-H groups) and acceptors (the amide carbonyl oxygen) suggests that the compound could participate in a variety of intermolecular interactions with biological targets.

Challenges and Opportunities in the Academic Research of this compound

The academic pursuit of this compound presents both significant challenges and exciting opportunities.

Challenges:

Lack of Preliminary Data: The primary challenge is the absence of a known biological activity, which can make it difficult to secure funding for initial research.

Resource Intensiveness: A comprehensive research program, from synthesis to biological testing, requires substantial resources in terms of personnel, equipment, and reagents.

Potential for Unfavorable Properties: Early-stage investigations may reveal undesirable properties, such as poor solubility, metabolic instability, or off-target toxicity, which could terminate further development. nih.gov

Opportunities:

Novelty and Intellectual Property: As a relatively unexplored compound, any discovery of a novel biological activity and its mechanism of action could lead to new intellectual property in the form of patents.

Potential for New Therapeutic Agents: There is always a possibility that this compound could serve as a lead for the development of a new therapeutic agent for an unmet medical need.

Tool for Chemical Biology: Even if it does not become a drug, this compound could be developed as a chemical probe to study a particular biological pathway or target.

Q & A

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity, particularly if chiral intermediates are involved?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol). For large batches (>100 g), switch from column chromatography to recrystallization (ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.